molecular formula C15H21N3O6S2 B1381315 (6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide CAS No. 1422344-34-0

(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide

Cat. No.: B1381315
CAS No.: 1422344-34-0
M. Wt: 403.5 g/mol
InChI Key: LNSGBESKLLKVQD-WDEREUQCSA-N
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Description

(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide is a useful research compound. Its molecular formula is C15H21N3O6S2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • The development of novel synthetic pathways to create pyrimidine derivatives, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, showcases the chemical flexibility and adaptability of pyrimidine frameworks for various applications (Bakhite et al., 2005).
  • Techniques like microwave-assisted synthesis have been applied to efficiently generate 2-amino-4-arylpyrimidine derivatives, demonstrating the efficiency improvements possible in the synthesis of complex pyrimidine-based compounds (Matloobi & Kappe, 2007).

Application Areas

  • The exploration of pyrimidine derivatives in the development of new condensed pyrimidines and their potential applications, including antimicrobial activities, highlights the biomedical research potential of these compounds (El‐Sayed et al., 2008).
  • Pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against human tumor cell lines, indicating the significance of these compounds in cancer research and therapy (Marini et al., 2008).

Properties

IUPAC Name

tert-butyl (2R,6S)-12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S2/c1-15(2,3)24-14(19)18-6-10-11(7-18)26(22,23)8-9-5-16-13(17-12(9)10)25(4,20)21/h5,10-11H,6-8H2,1-4H3/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSGBESKLLKVQD-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)S(=O)(=O)CC3=CN=C(N=C23)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)S(=O)(=O)CC3=CN=C(N=C23)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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